Ramifenazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Pain Mechanisms

Ramifenazone's mechanism of action involves inhibiting the enzymes cyclooxygenase (COX) -1 and COX-2. These enzymes are crucial for the production of prostaglandins, which play a role in inflammation and pain perception []. By studying how Ramifenazone affects COX activity and pain relief in animal models, researchers can gain insights into pain pathways and develop more targeted pain management strategies.

For instance, some studies have investigated the effectiveness of Ramifenazone in managing post-operative pain in animals []. These studies provide valuable data on its analgesic properties and potential applications in veterinary pain management.

Investigating Anti-inflammatory Properties

Ramifenazone's ability to suppress COX enzymes suggests potential anti-inflammatory properties. Research has explored its effects in models of inflammatory conditions, such as arthritis, to assess its efficacy in reducing inflammation.

Studies have examined Ramifenazone's effectiveness in managing pain and inflammation associated with osteoarthritis in dogs []. These investigations contribute to the understanding of its potential role in managing inflammatory conditions in animals.

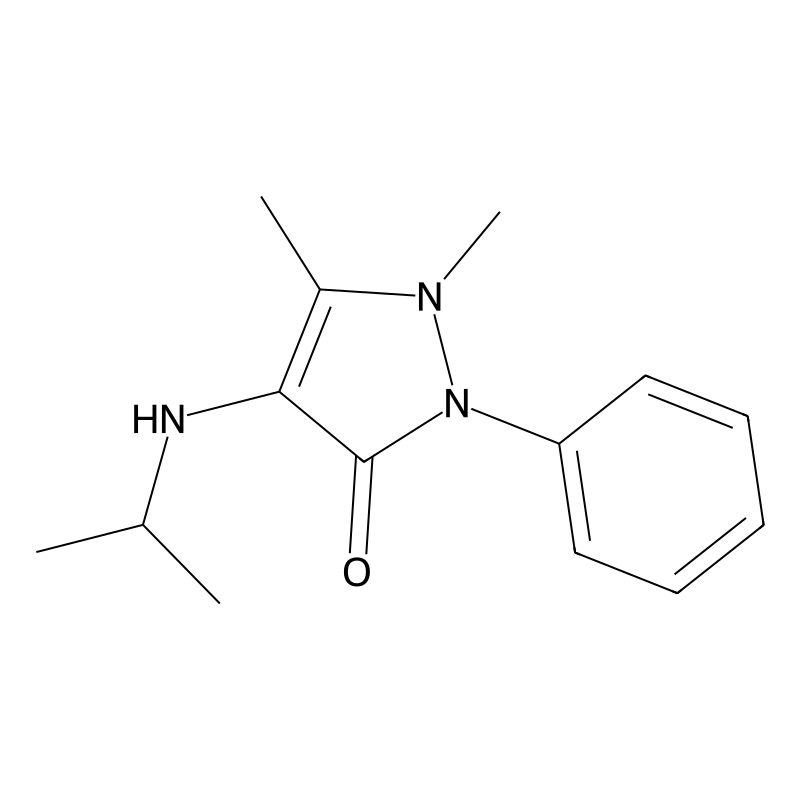

Ramifenazone is a derivative of pyrazolone, characterized by its molecular formula and a molecular weight of approximately 245.32 g/mol. This compound exhibits notable analgesic, antipyretic, and anti-inflammatory properties, making it significant in therapeutic applications. In preclinical studies, Ramifenazone has demonstrated potent inhibition of prostaglandin production, which is crucial in mediating inflammation and pain responses .

- Acylation: Reaction with acyl chlorides to form acylated derivatives.

- Hydrazone Formation: Reacting with aldehydes or ketones to produce hydrazones.

- Reduction: Reduction reactions can convert the compound into more active forms or derivatives.

The compound's reactivity is largely attributed to the presence of the pyrazolone ring, which is known for its electrophilic and nucleophilic characteristics.

Ramifenazone exhibits several biological activities:

- Anti-inflammatory Activity: It effectively reduces inflammation by inhibiting the synthesis of prostaglandins.

- Analgesic Effects: The compound alleviates pain through its action on the central nervous system.

- Antipyretic Properties: It lowers fever by acting on the hypothalamus to induce heat loss mechanisms.

Preclinical studies have confirmed these effects, highlighting Ramifenazone's potential as a therapeutic agent in inflammatory conditions .

The synthesis of Ramifenazone typically involves:

- Condensation Reaction: Combining 1,5-dimethyl-2-phenyl-4-amino-3-pyrazolone with isopropylamine.

- Purification: The crude product is purified through recrystallization or chromatography techniques to obtain high purity levels.

These methods allow for efficient production while maintaining the integrity of the compound's structure .

Ramifenazone is primarily used in:

- Pharmaceuticals: As an active ingredient in medications aimed at treating pain and inflammation.

- Research: Investigating its mechanisms of action and potential new therapeutic uses.

Its versatility in treating various conditions makes it a valuable compound in both clinical and research settings .

Studies indicate that Ramifenazone interacts with biological targets primarily through the inhibition of prostaglandin synthesis. This interaction is critical for its analgesic and anti-inflammatory effects. Additionally, research has explored its potential interactions with other drugs, particularly those affecting similar pathways, to assess safety profiles and efficacy in combination therapies .

Ramifenazone shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| Phenylbutazone | Pyrazolone derivative | Anti-inflammatory | Stronger anti-inflammatory effects |

| Metamizole | Pyrazolone derivative | Analgesic, antipyretic | More potent analgesic effects |

| Oxyphenbutazone | Pyrazolone derivative | Anti-inflammatory | Long-lasting effects |

| Isopropylantipyrine | Pyrazolone derivative | Analgesic | Similar structure but different side effects |

Ramifenazone's unique combination of properties—specifically its balance between analgesic and anti-inflammatory activities—distinguishes it from these similar compounds, making it particularly useful in clinical applications where both pain relief and inflammation reduction are necessary .

Knorr Pyrazole Synthesis Adaptations

The Knorr pyrazole synthesis represents one of the most fundamental and widely utilized methods for constructing pyrazole rings, making it particularly relevant for ramifenazone synthesis [1] [2]. This classical reaction involves the condensation of hydrazines or their derivatives with 1,3-dicarbonyl compounds under acid-catalyzed conditions [1]. The mechanism begins with acid-catalyzed imine formation, where the hydrazine derivative can attack either carbonyl carbon, potentially resulting in two different products [1]. Subsequently, the second nitrogen atom attacks the remaining carbonyl group, forming a second imine intermediate, which then undergoes deprotonation to yield the final pyrazole product [1].

Table 1: Knorr Pyrazole Synthesis Adaptations for Ramifenazone

| Adaptation Method | Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Classical Knorr Synthesis | Acid catalyst, conventional heating | 65-85 | Well-established methodology |

| Microwave-Assisted Synthesis | MW activation, 20 min reaction time | 85-98 | Short reaction times, high yields |

| Solvent-Free Ball Milling | Planetary ball milling, catalyst-free | 79 | Eco-friendly, no solvents |

| One-Pot Synthesis | In situ tosylhydrazone generation | 78-98 | Simplified procedure |

| Green Catalysts | PSSA/H2O catalyst system | 75-90 | Environmentally benign |

Modern adaptations of the Knorr synthesis have addressed several limitations of the classical approach, particularly concerning environmental impact and reaction efficiency [3]. Microwave-assisted synthesis has emerged as a particularly promising modification, enabling the preparation of 3,5-disubstituted pyrazoles in high yields (85-98%) with significantly reduced reaction times of approximately 20 minutes [4]. This approach exploits microwave activation coupled with solvent-free reaction conditions, offering both environmental and economic advantages [4].

A particularly innovative adaptation involves solvent-free and catalyst-free planetary ball milling conditions [3]. This mechanochemical approach eliminates the need for organic solvents entirely while maintaining good yields (79%) for ethyl acetoacetate and phenyl hydrazine coupling [3]. The ball-to-reagent weight ratio of 6:1 proved optimal, with complete conversion achieved in 20 minutes of milling [3].

The one-pot synthesis approach represents another significant advancement, where tosylhydrazones are generated in situ from carbonyl precursors [4]. This modification simplifies the overall procedure by combining multiple synthetic steps into a single reaction vessel, achieving yields comparable to stepwise approaches while reducing purification requirements [4].

Skita-Stühmer Original Pathway Optimization

The Skita-Stühmer reaction, while historically significant in organic synthesis, has limited documented applications specifically to ramifenazone synthesis based on current literature. The general Skita-Stühmer methodology involves reductive alkylation processes, typically employing copper catalysts for the synthesis of secondary amines from aldehydes, ketones, and nitriles [5]. However, specific optimization studies for ramifenazone synthesis through this pathway remain underexplored in the contemporary literature.

The original Skita-Stühmer approach demonstrated the conversion of various aromatic and aliphatic compounds through reductive processes [5]. Recent investigations have focused on developing more sustainable variants of these reactions, including the use of environmentally benign catalysts and improved selectivity profiles. The method's potential for ramifenazone synthesis would likely involve optimization of reduction conditions, catalyst selection, and regioselectivity control to achieve the specific substitution pattern required for ramifenazone [5].

Further research into this pathway's application to ramifenazone synthesis would require detailed mechanistic studies and optimization of reaction parameters including temperature, pressure, catalyst loading, and substrate scope. The development of green variants of the Skita-Stühmer reaction could provide alternative synthetic routes to complement existing methodologies.

Green Chemistry Approaches in Industrial Synthesis

The implementation of green chemistry principles in ramifenazone synthesis has become increasingly important due to environmental regulations and economic considerations [6] [7]. These approaches focus on reducing the environmental impact of pharmaceutical manufacturing while maintaining or improving synthetic efficiency [6].

Table 2: Green Chemistry Approaches in Industrial Synthesis

| Green Approach | Environmental Benefit | Application in Pyrazole Synthesis | Atom Economy |

|---|---|---|---|

| Water as Solvent | Non-toxic, renewable solvent | Aqueous multicomponent reactions | High |

| Microwave Irradiation | Energy efficient, reduced time | Rapid heterocycle formation | Moderate |

| Ionic Liquids | Low volatility, recyclable | Catalyst and reaction medium | High |

| Biocatalysis | Selective, mild conditions | Enzyme-catalyzed cyclization | Very High |

| Solvent-Free Conditions | Zero solvent waste | Direct solid-state reactions | Very High |

| Ultrasound-Assisted | Energy efficient activation | Enhanced reaction rates | High |

Water as Green Solvent: Aqueous-based synthesis represents one of the most environmentally benign approaches [8] [9]. Water extract of banana peels (WEB) has been successfully employed as a reaction medium for pyrano[2,3-c]pyrazole synthesis at room temperature, demonstrating the potential for agricultural waste utilization in pharmaceutical synthesis [8] [9]. This approach eliminates toxic organic solvents while providing good to excellent yields with simplified product isolation [8].

Microwave-Assisted Synthesis: Microwave irradiation offers significant advantages in terms of energy efficiency and reaction time reduction [4] [10]. The dielectric heating mechanism provides uniform energy distribution, enabling rapid heating and improved reaction kinetics [4]. This technology has been successfully applied to various pyrazole syntheses, achieving complete conversion in minutes rather than hours [4].

Ionic Liquids: These designer solvents offer unique properties including negligible vapor pressure, thermal stability, and recyclability [11] [12]. Cellulose-supported acidic ionic liquids (Cell-IL) have demonstrated excellent performance in regioselective pyrazole synthesis while providing easy catalyst recovery and reuse [11].

Biocatalytic Approaches: Enzyme-catalyzed reactions offer exceptional selectivity and operate under mild conditions [6]. These systems typically demonstrate very high atom economy and generate minimal waste products [6]. The development of engineered enzymes specific for heterocycle formation represents a promising area for future ramifenazone synthesis.

Solvent-Free Methodologies: These approaches eliminate solvent-related environmental concerns entirely [4]. Ball milling and other mechanochemical methods enable direct solid-state reactions with excellent efficiency [3]. Process mass intensity calculations indicate significant environmental benefits compared to traditional solution-phase methods [13].

Catalytic Systems for Regioselective Formation

Regioselective synthesis is crucial for ramifenazone production, as the specific substitution pattern directly impacts biological activity [14] [15]. Various catalytic systems have been developed to control the regioselectivity of pyrazole formation, offering different advantages depending on the specific synthetic requirements.

Table 3: Catalytic Systems for Regioselective Formation

| Catalyst Type | Regioselectivity | Operating Conditions | Substrate Scope |

|---|---|---|---|

| Secondary Amines | >95% (high) | Room temperature, green promoter | Broad (ketones, aldehydes, esters) |

| Copper Catalysts | 85-90% | Continuous flow, mild conditions | Terminal alkynes, sydnones |

| Cerium Catalysts | 80-95% | Tandem oxidation, mild conditions | 1,2-diols, hydrazones |

| Cellulose-IL (Cell-IL) | >90% | Heterogeneous, recyclable | Various pyrazole precursors |

| Rhodium Complexes | 88-95% | Ligand-controlled selectivity | Arylhydroxamates |

| Organocatalysts | >90% | Inverse electron demand [3+2] | Diazoacetates, carbonyls |

Secondary Amine Catalysts: These organocatalysts function as green promoters in inverse-electron-demand [3+2] cycloaddition reactions [14] [15]. The reaction proceeds efficiently at room temperature with simple and inexpensive catalysts, generating substituted pyrazoles with regioselectivities exceeding 95% [14]. The broad substrate scope includes ketones, β-ketoesters, β-diketones, and aldehydes, making this approach highly versatile for ramifenazone synthesis [14].

Copper-Based Systems: Silica-supported copper catalysts enable continuous flow synthesis of 1,4-disubstituted pyrazoles through sydnone-alkyne cycloaddition [16]. This approach offers excellent scalability, producing practically useful quantities within 2-5 hours while maintaining good regioselectivity (85-90%) [16]. The heterogeneous nature of the catalyst facilitates easy separation and recycling [16].

Cerium Catalysis: Novel cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones provides regioselective access to pyrazole derivatives [17]. This system operates under mild conditions with broad substrate scope and good functional group tolerance, achieving regioselectivities of 80-95% [17].

Cellulose-Supported Ionic Liquids: The Cell-IL system represents a sustainable heterogeneous catalyst that combines the advantages of ionic liquids with easy separation [11] [18]. Regioselectivity exceeding 90% is achieved for pyrazole-based pyrido[2,3-d]pyrimidine-diones synthesis, with the catalyst being recyclable multiple times without significant activity loss [11] [18].

Rhodium Complexes: Ligand-controlled regioselectivity using different cyclopentadienyl ligands enables catalyst-controlled synthesis of regioisomeric products [19]. The CpCy and Cp* ligands provide access to different regioisomers under full catalyst control, with regioselectivities ranging from 88-95% [19].

Organocatalytic Systems: Beyond secondary amines, various other organocatalysts have demonstrated excellent performance in regioselective pyrazole synthesis [14]. These systems typically operate under mild conditions without requiring toxic transition metals, making them attractive for industrial applications [14]. The mechanistic understanding of these systems enables rational catalyst design for specific regioselectivity requirements [14].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

18342-39-7 (mono-hydrochloride)

18342-39-7 (hydrochloride salt/solvate)

Other CAS

Wikipedia

Use Classification

Dates

Analytical strategy for the confirmatory analysis of the non-steroidal anti-inflammatory drugs firocoxib, propyphenazone, ramifenazone and piroxicam in bovine plasma by liquid chromatography tandem mass spectrometry

Geraldine Dowling, Edward MalonePMID: 21684706 DOI: 10.1016/j.jpba.2011.05.029